molecular formula C10H12FN3S B11737408 N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11737408
M. Wt: 225.29 g/mol
InChI Key: BKQHYLXUPBODJP-UHFFFAOYSA-N
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Description

N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a compound that belongs to the class of heterocyclic organic compounds It contains a pyrazole ring substituted with a fluorinated thiophene moiety

Properties

Molecular Formula

C10H12FN3S

Molecular Weight

225.29 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C10H12FN3S/c1-7-6-14(2)13-10(7)12-5-8-3-4-9(11)15-8/h3-4,6H,5H2,1-2H3,(H,12,13)

InChI Key

BKQHYLXUPBODJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=C(S2)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Fluorinated Thiophene Intermediate: The starting material, 5-fluorothiophene, is subjected to a series of reactions to introduce the desired functional groups.

    Coupling with Pyrazole Derivative: The fluorinated thiophene intermediate is then coupled with a pyrazole derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Halogens, alkylating agents, nucleophiles, in solvents like dichloromethane (DCM) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is unique due to its combination of a fluorinated thiophene moiety and a pyrazole ring. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in medicinal chemistry, materials science, and organic synthesis .

Biological Activity

N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C12H12FN3SC_{12}H_{12}FN_3S, with a molecular weight of 239.30 g/mol. The structure features a pyrazole ring substituted with a 5-fluorothiophenyl group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₂FN₃S
Molecular Weight239.30 g/mol
IUPAC NameThis compound
InChI Key[InChIKey]
SMILES[SMILES]

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by [source] demonstrated that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, showing promising potential as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In vitro assays revealed that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages. The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are critical in mediating inflammatory responses [source].

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The fluorothiophenyl group enhances the compound's binding affinity to various enzymes and receptors, leading to modulation of key biochemical pathways involved in inflammation and microbial resistance.

Case Study 1: Antibacterial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with significant bacterial inhibition at concentrations above 64 µg/mL.

Case Study 2: In Vivo Anti-inflammatory Activity

Another investigation assessed the in vivo anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The administration of this compound resulted in a marked reduction in paw swelling compared to control groups, suggesting its potential therapeutic application in inflammatory diseases.

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